5-(4-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}phenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
The synthesis of 5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-AMINE typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole and benzodiazole rings, followed by their coupling with a phenyl-thiadiazole moiety. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as iodine or palladium complexes .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or benzodiazole rings, often using reagents like sodium azide or alkyl halides
Scientific Research Applications
5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-AMINE has been explored for various scientific research applications:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential anticancer properties and as a neuroprotective agent.
Industry: Used in the development of dyes and chemical reaction accelerators
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzodiazole rings can interact with biological macromolecules, potentially inhibiting or activating biochemical pathways. This interaction can lead to various therapeutic effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar compounds include other thiazole and benzodiazole derivatives, such as:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: A chemotherapeutic agent featuring a thiazole nucleus.
These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of 5-(4-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}PHENYL)-1,3,4-THIADIAZOL-2-AMINE.
Properties
Molecular Formula |
C19H14N6S2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
5-[4-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C19H14N6S2/c20-19-24-23-18(27-19)13-7-5-12(6-8-13)10-25-15-4-2-1-3-14(15)22-17(25)16-9-21-11-26-16/h1-9,11H,10H2,(H2,20,24) |
InChI Key |
GWCBXHBNQVMJSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)C4=NN=C(S4)N)C5=CN=CS5 |
Origin of Product |
United States |
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